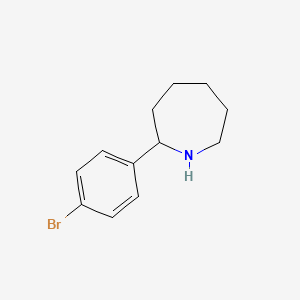
4-(4-formylphenoxy)butanoic Acid
Vue d'ensemble
Description
The compound of interest, 4-(4-formylphenoxy)butanoic Acid, is not directly studied in the provided papers. However, the papers do discuss related compounds and reactions that can provide insight into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, the synthesis of 4-hydroxy-2-butanone from formaldehyde and acetone is explored under supercritical conditions, which could be relevant to understanding the reactivity of the formyl group in the target compound . Additionally, the demethylation process of 4-(4-methoxyphenyl)butanoic acid to form 4-(4-hydroxyphenyl)butanoic acid without the use of organic solvents may offer a parallel to potential synthetic routes for the target compound .
Synthesis Analysis
The synthesis of related compounds involves the use of formaldehyde and acetone under supercritical conditions to form 4-hydroxy-2-butanone . This process occurs without a catalyst and has been studied for its kinetics and mechanism. Similarly, the demethylation of 4-(4-methoxyphenyl)butanoic acid to produce 4-(4-hydroxyphenyl)butanoic acid is achieved using aqueous HBr, which suggests a potential route for introducing the formyl group onto a phenoxybutanoic acid backbone .
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been studied, such as 4-(2-Naphthyl)butanoic acid, which crystallizes in a centrosymmetric space group and forms cyclic dimers through hydrogen bonding . This information can be extrapolated to hypothesize about the molecular structure of 4-(4-formylphenoxy)butanoic Acid, which may also exhibit specific crystalline and dimerization properties due to the presence of the carboxylic acid group.
Chemical Reactions Analysis
The reactivity of formaldehyde in the synthesis of 4-hydroxy-2-butanone is significant, as it undergoes side reactions in a supercritical state . This reactivity could be relevant when considering the stability and reactivity of the formyl group in 4-(4-formylphenoxy)butanoic Acid. Additionally, the transformations of 4-hydroxy-2-butenolide in water at various pH levels indicate that the compound undergoes tautomeric and acid-base transformations, which could be analogous to the behavior of the target compound under different pH conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from related studies. For example, the formation of 4-hydroxy-2-butanone and its subsequent dehydration suggests that the target compound may also be susceptible to dehydration reactions, affecting its physical state and reactivity . The solvent-free synthesis process for 4-(4-hydroxyphenyl)butanoic acid also indicates that the target compound might be crystallized directly from a reaction mixture, which could be important for its purification and characterization .
Applications De Recherche Scientifique
Carboxylic Acids and Muscle Chloride Channel Conductance
Carboxylic acids, including analogues of 4-(4-formylphenoxy)butanoic acid, have been studied for their impact on chloride membrane conductance in rat striated muscle. Chemical modifications to the structure of these compounds, such as the introduction of an aryloxyalkyl group, significantly affect their biological activity. An increase in biological activity was observed with the lengthening of the alkyl chain, highlighting the complex relationship between chemical structure and biological function (Carbonara et al., 2001).
Organic Solvent-Free Synthesis Processes
Research has been conducted on developing an organic solvent-free process for synthesizing key intermediates related to 4-(4-formylphenoxy)butanoic acid. This includes the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a critical step in the production of certain pharmaceuticals. The process involves demethylation without the need for organic solvents, emphasizing the push towards more environmentally friendly chemical synthesis methods (Delhaye et al., 2006).
Optical Gating of Synthetic Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a compound related to 4-(4-formylphenoxy)butanoic acid, has been used to demonstrate optical gating in nanofluidic devices. This involves the use of photolabile hydrophobic molecules to control the transport of ionic species in aqueous solutions through synthetic ion channels. Such research has potential applications in controlled release, sensing, and information processing (Ali et al., 2012).
Antimicrobial Activities of Derivatives
Derivatives of 4-(4-formylphenoxy)butanoic acid, such as 3-[(2-hydroxyphenyl)amino]butanoic acids, have been synthesized and tested for antimicrobial activities. These compounds have shown effectiveness against various bacterial and fungal species, indicating their potential as antimicrobial agents (Mickevičienė et al., 2015).
Solid-Phase Synthesis Applications
4-Formyl-3,5-dimethoxyphenol, a compound closely related to 4-(4-formylphenoxy)butanoic acid, has been utilized in the synthesis of acid-labile linkers and resins for solid-phase synthesis. This showcases the compound's utility in the preparation of peptides and non-peptides, highlighting its role in facilitating complex biochemical syntheses (Jin et al., 2001).
Photodegradation and Environmental Interaction
Studies have also explored the adsorption and degradation of phenoxyalkanoic acid herbicides, including compounds similar to 4-(4-formylphenoxy)butanoic acid, in various environments. These herbicides, which undergo photodegradation and interaction with soil and water, have been a focus for understanding their environmental impact and potential for groundwater contamination (Paszko et al., 2016).
Safety And Hazards
While specific safety data for 4-(4-formylphenoxy)butanoic Acid is not provided, general safety precautions for handling similar compounds include avoiding dust formation, not breathing in dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
4-(4-formylphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-8-9-3-5-10(6-4-9)15-7-1-2-11(13)14/h3-6,8H,1-2,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKECISRCTNHSNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393253 | |
| Record name | 4-(4-formylphenoxy)butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-formylphenoxy)butanoic Acid | |
CAS RN |
99865-70-0 | |
| Record name | 4-(4-formylphenoxy)butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273377.png)
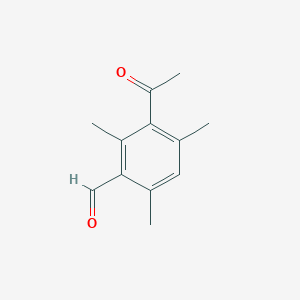
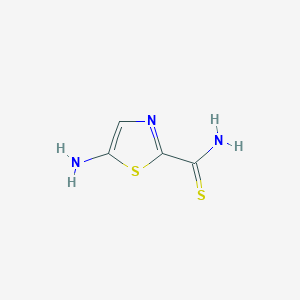
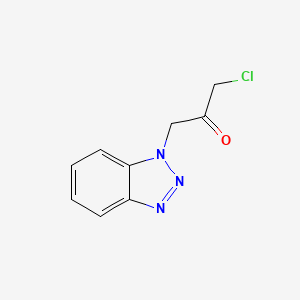
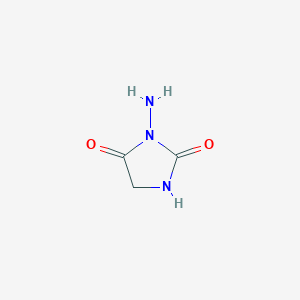
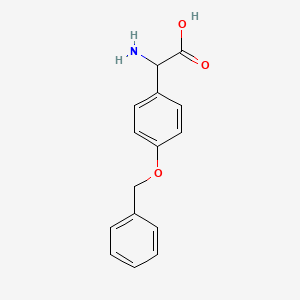
![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)
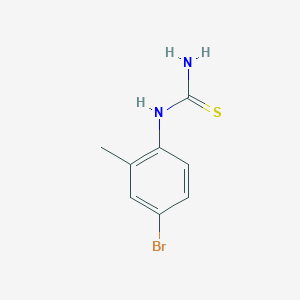
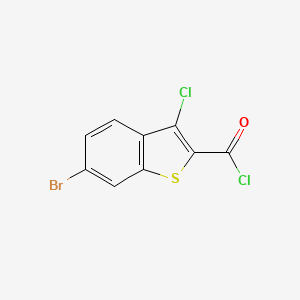
![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)
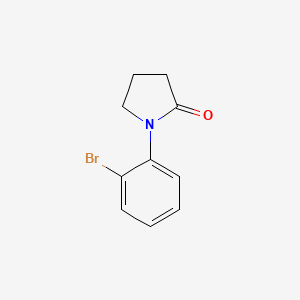
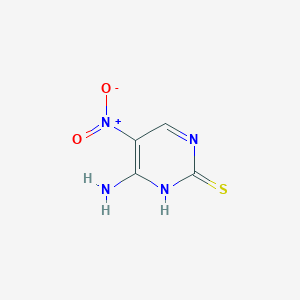
![Methyl Bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1273406.png)
